molecular formula C15H10O6 B192510 Catenarin CAS No. 476-46-0

Catenarin

Cat. No.: B192510
CAS No.: 476-46-0
M. Wt: 286.24 g/mol
InChI Key: VWDXGKUTGQJJHJ-UHFFFAOYSA-N
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Description

Catenarin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O6. It is known for its vibrant red color and is primarily found in certain fungi, such as those belonging to the genus Pyrenophora.

Biochemical Analysis

Biochemical Properties

Catenarin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are implicated in chemotaxis in leukocytes . This suggests that this compound plays a significant role in biochemical reactions, particularly those related to immune response.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to protect against type 1 diabetes in non-obese diabetic mice by inhibiting CXCR4 and CCR5 pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It does not act on the expression of CCR5 and CXCR4. Instead, it inhibits CCR5- and CXCR4-mediated chemotaxis via the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7) and calcium mobilization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it has been shown that this compound and/or its anthraquinone analogs dose-dependently suppress CXCR4- and CCR5-implicated chemotaxis in leukocytes .

Metabolic Pathways

This compound is a polyketide, generally synthesized from acetyl and malonyl-CoA . The biosynthesis of quinones like this compound is characterized by the diversity of metabolic pathways of the different living organisms . Other pathways different from polyketide synthases, like mevalonic or hydroxybenzoic acids, are also involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catenarin can be synthesized through several chemical routes. One common method involves the oxidative coupling of appropriate anthraquinone precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate. The reaction is carried out in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired anthraquinone structure .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific fungal strains known to produce this compound. The fungi are cultured in nutrient-rich media, and the this compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through techniques such as column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Catenarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo substitution reactions where functional groups on the anthraquinone core are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Catenarin is part of the anthraquinone family, which includes several other compounds with similar structures and properties:

    Emodin: Like this compound, emodin is an anthraquinone derivative with anti-inflammatory and antimicrobial properties. emodin is more commonly found in plants such as rhubarb.

    Diacerein: Diacerein is another anthraquinone derivative used primarily for its anti-inflammatory effects in the treatment of osteoarthritis.

    Questin: Questin is an anthraquinone derivative with potent antioxidant and cytotoxic properties.

This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and potential antidiabetic properties, making it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name

1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDXGKUTGQJJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197212
Record name 4-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-46-0
Record name Catenarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CATENARIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KATENARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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